2-[(Octadec-9-enylamino)methyl]phenol
Description
Properties
CAS No. |
918298-13-2 |
|---|---|
Molecular Formula |
C25H43NO |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-[(octadec-9-enylamino)methyl]phenol |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h9-10,17-18,20-21,26-27H,2-8,11-16,19,22-23H2,1H3 |
InChI Key |
TUUBSRLXQKBHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Sustainable Approaches
Conventional Synthetic Pathways for Phenolic Amines
The traditional routes to aminoalkylphenols are dominated by multicomponent reactions that allow for the efficient construction of the target molecular framework.
The Mannich reaction is a classic and versatile method for the aminoalkylation of acidic protons located alpha to a carbonyl group. adichemistry.comwikipedia.org In the context of synthesizing phenolic compounds like 2-[(Octadec-9-enylamino)methyl]phenol, the phenol (B47542) itself acts as the nucleophile. The reaction is a three-component condensation involving an active hydrogen compound (phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (in this case, octadec-9-enylamine). adichemistry.comwikipedia.org
The mechanism of the Mannich reaction commences with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde (B43269). adichemistry.comwikipedia.org The phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion. This attack is regioselective, preferentially occurring at the ortho position to the hydroxyl group due to its activating and directing effects. The final step involves the rearomatization of the ring to yield the stable 2-aminomethylphenol product. adichemistry.com Acidic conditions are often employed as they can facilitate both the formation of the iminium ion and the enolization of the carbonyl component, though in the case of phenols, the reaction can also proceed under neutral or basic conditions. adichemistry.com
The synthesis of this compound involves the reaction of three key precursors: phenol, formaldehyde, and octadec-9-enylamine (oleylamine). The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. chemsociety.org.ng
Various catalysts, including both Brønsted and Lewis acids, can be employed to facilitate the Mannich reaction. chemsociety.org.ng The choice of solvent is also critical, with polar solvents often being favored for their ability to stabilize the charged intermediates. However, as will be discussed later, there is a strong drive towards solvent-free conditions. Temperature and reaction time are interdependent variables that need to be carefully controlled to ensure the reaction goes to completion without the formation of degradation products. For similar alkyl phenol Mannich condensates, reaction temperatures can range from 80 to 150°C with reaction times of 2 to 8 hours.
Interactive Table: Optimization of Reaction Conditions for Phenolic Amine Synthesis (Illustrative Data)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | None | 80 | 2 | 85 |
| HCl | Ethanol (B145695) | 78 (reflux) | 6 | 70 |
| Acetic Acid | Water | 100 | 4 | 75 |
Green Chemistry Principles in the Synthesis of this compound and Analogues
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including phenolic amines. The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
One of the key tenets of green chemistry is the use of safer solvents. In the synthesis of phenolic amines, researchers have explored the use of water, polyethylene (B3416737) glycol (PEG), and ionic liquids as more environmentally friendly alternatives to traditional volatile organic compounds (VOCs). researchgate.net The ideal scenario, however, is to eliminate the solvent altogether. Catalytic systems are also being developed to be more sustainable, with a focus on using non-toxic, earth-abundant metals and developing catalysts that can be easily recovered and reused. nih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.comchembam.com The Mannich reaction is inherently atom-economical as it is a condensation reaction where the only byproduct is water. wikipedia.org
To illustrate, the atom economy for the synthesis of this compound can be calculated as follows:
Reactants:
Phenol (C₆H₆O): MW = 94.11 g/mol
Formaldehyde (CH₂O): MW = 30.03 g/mol
Octadec-9-enylamine (C₁₈H₃₇N): MW = 267.50 g/mol
Product:
this compound (C₂₅H₄₃NO): MW = 373.62 g/mol
Water (H₂O): MW = 18.02 g/mol
Atom Economy (%) = (MW of desired product / Sum of MW of all reactants) x 100 Atom Economy (%) = (373.62 / (94.11 + 30.03 + 267.50)) x 100 Atom Economy (%) = (373.62 / 391.64) x 100 ≈ 95.4%
This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product. Waste minimization strategies also focus on reducing the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. chembam.comchembam.com By using solvent-free conditions and highly efficient catalytic systems, the E-factor for the synthesis of phenolic amines can be significantly reduced. chembam.com
Interactive Table: Green Chemistry Metrics for Chemical Synthesis
| Metric | Description | Ideal Value | Relevance to Phenolic Amine Synthesis |
|---|---|---|---|
| Atom Economy | Efficiency of incorporating reactant atoms into the final product. | 100% | The Mannich reaction has a high theoretical atom economy. |
| E-Factor | Mass of waste generated per mass of product. | 0 | Can be minimized by using solvent-free conditions and recyclable catalysts. |
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The application of microwave irradiation to the Mannich reaction can enhance the rate of iminium ion formation and the subsequent nucleophilic attack of the phenol. nih.gov
Solvent-free synthesis, or solid-state reaction, is another highly effective green chemistry approach. chemsociety.org.ngresearchgate.net By eliminating the need for a solvent, this method reduces waste, simplifies purification, and can lead to improved reaction kinetics. researchgate.net The synthesis of related phenolic amines has been successfully achieved under solvent-free conditions, often by simply grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. chemsociety.org.ngresearchgate.net These methodologies hold great promise for the sustainable synthesis of this compound.
Advanced Synthetic Techniques for Structural Analogues and Derivatized Forms of this compound
The synthesis of structural analogues and derivatized forms of this compound is primarily achieved through modifications of the core synthetic route, which is typically a Mannich-type reaction. These advanced techniques focus on introducing a variety of substituents on the aromatic ring, the amine nitrogen, and the alkyl chain, as well as on modifying the existing functional groups to create a diverse library of related compounds.
The Mannich reaction is a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of synthesizing analogues of this compound, a phenol (or a substituted phenol) is reacted with formaldehyde (or a formaldehyde equivalent) and oleylamine (B85491) (octadec-9-enylamine). This three-component condensation reaction is a cornerstone for producing a wide array of derivatives. nih.govresearchgate.net
Advanced synthetic strategies often focus on the regioselective introduction of functional groups and the use of various catalysts to improve yields and reaction conditions.
Key Synthetic Approaches:
Mannich Reaction with Substituted Phenols: A primary method for generating analogues is to start with a substituted phenol. The electronic and steric nature of the substituents on the phenol ring influences the regioselectivity of the aminomethylation. Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, activate the ring and can lead to multiple substitution patterns. The reaction of a substituted phenol, formaldehyde, and an amine can yield various isomers. oregonstate.eduresearchgate.net
Use of Different Aldehydes: While formaldehyde is the most common aldehyde used in the Mannich reaction to install the methyl bridge, other aliphatic or aromatic aldehydes can be employed. This results in the introduction of a substituted methylene (B1212753) bridge between the phenolic ring and the nitrogen atom, leading to a diverse set of structural analogues. researchgate.net
Derivatization of the Secondary Amine: The secondary amine in this compound is a key site for derivatization. Standard N-alkylation or N-acylation reactions can be used to introduce a wide variety of functional groups.
Modification of the Oleyl Group: The double bond within the octadec-9-enyl chain offers another site for derivatization. Reactions such as epoxidation, hydrogenation, or dihydroxylation can be performed to create analogues with modified aliphatic tails.
Catalytic Approaches: The use of catalysts can enhance the efficiency and selectivity of the Mannich reaction. While many Mannich reactions can proceed without a catalyst, particularly with reactive phenols, catalysts can be employed to improve yields and reduce reaction times, especially with less reactive substrates. For instance, copper(I) chloride has been used as a catalyst in the synthesis of related 2-[(dimethylamino)methyl]phenol structures. google.com
Illustrative Synthetic Schemes and Research Findings:
The synthesis of 2-[(dialkylamino)methyl]phenols is well-documented, providing a template for the synthesis of the oleyl analogue. For example, the reaction of phenol with N,N,N',N'-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst has been shown to produce 2-[(dimethylamino)methyl]phenol with high selectivity and yield at relatively low temperatures. google.com This suggests that a similar catalytic approach could be beneficial for the synthesis of this compound.
Furthermore, the synthesis of various 2-((phenylamino)methyl)phenol derivatives has been achieved through the condensation of anilines with substituted 2-hydroxybenzaldehydes, followed by reduction of the resulting Schiff base. mdpi.com This two-step approach provides an alternative to the direct Mannich reaction and allows for greater control in the synthesis of specific analogues.
The table below summarizes various synthetic approaches for analogues of the target compound based on established methodologies for related structures.
| Starting Phenol | Amine | Aldehyde | Catalyst/Conditions | Product Type | Reference |
| Phenol | Dimethylamine | Paraformaldehyde | 0-70°C initial mix, then 30-100°C reaction | 2,4,6-tris(dimethylaminomethyl)phenol | google.com |
| Phenol | N,N,N',N'-tetramethylmethylenediamine | - | CuCl, 50°C | 2-[(dimethylamino)methyl]phenol | google.com |
| 3-Hydroxy-4-methoxybenzaldehyde | Aniline | - | Reflux in methanol, then NaBH4 reduction | 2-Methoxy-5-((phenylamino)methyl)phenol | mdpi.com |
| 2,4-Dihydroxybenzoyl compounds | Secondary Amines | Formaldehyde | Methanol | 3-Alkylaminomethyl-2,4-dihydroxybenzoyl derivatives | researchgate.net |
| Phenols | 2-Aminopyridine | Benzaldehydes | 80°C, solvent-free | 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives | researchgate.net |
Sustainable Approaches:
Recent research has focused on developing more sustainable synthetic routes. This includes the use of solvent-free reaction conditions, which can reduce waste and simplify purification. researchgate.net The use of paraformaldehyde as a solid source of formaldehyde can also be advantageous over aqueous formaldehyde solutions, as it can reduce the generation of wastewater. google.com Additionally, the development of more efficient catalytic systems can lead to lower energy consumption by allowing for reactions to be run at lower temperatures. google.com
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR provide information on the chemical environment, connectivity, and stereochemistry of the individual atoms within the molecule.
High-Resolution ¹H and ¹³C NMR for Detailed Structural Confirmation and Stereochemical Assignment
The structure of 2-[(Octadec-9-enylamino)methyl]phenol combines three key fragments: a 2-substituted phenol (B47542) ring, an N-substituted aminomethyl bridge, and a long-chain N-alkenyl group (oleyl group). The expected NMR signals can be predicted based on analogous compounds. tandfonline.comrasayanjournal.co.in
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a proton census of the molecule. For a typical phenolic Mannich base, the following signals are characteristic:
Phenolic Hydroxyl (-OH): A broad singlet is expected for the phenolic proton. Its chemical shift can vary significantly (typically δ 8.5-10.5 ppm) depending on the solvent and the strength of the intramolecular hydrogen bond between the hydroxyl group and the adjacent amino nitrogen. tandfonline.comnih.gov This deshielding is a hallmark of such structures.
Aromatic Protons (Ar-H): The protons on the phenolic ring typically appear in the δ 6.5-7.5 ppm region. tandfonline.com Their multiplicity and precise shifts depend on the substitution pattern. For a 2,6-disubstituted pattern, the signals would integrate to three protons.
Methylene (B1212753) Bridge (Ar-CH₂-N): A key diagnostic signal is a sharp singlet, integrating to two protons, typically found in the δ 3.5-4.1 ppm range. tandfonline.comrasayanjournal.co.in This signal confirms the successful Mannich condensation.
Olefinic Protons (-CH=CH-): The two protons of the cis-double bond in the octadec-9-enyl chain are expected to appear as a multiplet around δ 5.3-5.4 ppm.
Aliphatic Protons: The spectrum will also contain a series of multiplets for the numerous methylene (-CH₂-) groups of the long alkyl chain, typically between δ 1.2-2.8 ppm, and a terminal methyl (-CH₃) group signal around δ 0.8-0.9 ppm. The protons on the carbons immediately adjacent to the nitrogen atom (N-CH₂-) would be found further downfield (e.g., δ 2.5-3.0 ppm) compared to the rest of the alkyl chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected resonances for this compound include:
Aromatic Carbons: The carbons of the phenol ring would resonate in the δ 115-160 ppm range. The carbon bearing the hydroxyl group (C-O) is the most deshielded, appearing around δ 150-155 ppm. tandfonline.com The carbon to which the aminomethyl group is attached (C-CH₂) would appear around δ 120-125 ppm.
Olefinic Carbons (-C=C-): The two sp² hybridized carbons of the double bond in the oleyl chain are expected around δ 129-131 ppm.
Methylene Bridge (-CH₂-): The carbon of the Ar-CH₂-N bridge typically gives a signal in the range of δ 53-56 ppm. tandfonline.comrasayanjournal.co.in
Aliphatic Carbons: The sp³ carbons of the long alkyl chain will produce a cluster of signals in the δ 14-35 ppm region. The terminal methyl carbon appears at the most upfield position (around δ 14 ppm).
Representative NMR Data for Analogous Phenolic Mannich Bases
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Notes |
|---|---|---|---|
| Phenolic OH | 8.8 - 10.4 (s, br) | - | Shift is concentration and temperature dependent; indicative of H-bonding. |
| Aromatic C-O | - | 150 - 155 | Most downfield aromatic carbon. |
| Aromatic C-H | 6.6 - 7.3 (m) | 116 - 133 | Pattern depends on substitution. |
| Aromatic C-CH₂ | - | 119 - 126 | Quaternary carbon, often a weak signal. |
| Ar-CH₂-N | 3.5 - 4.1 (s) | 53 - 56 | Characteristic signal of the Mannich bridge. |
| N-CH₂-R | 2.5 - 3.0 (t) | ~48 | Alpha-protons to the nitrogen on the alkyl chain. |
| Alkyl Chain (-CH₂-)n | 1.2 - 1.6 (m) | 22 - 32 | Complex overlapping multiplets. |
| Alkyl -CH₃ | 0.8 - 0.9 (t) | ~14 | Terminal methyl group. |
Advanced NMR Techniques for Conformational Analysis and Molecular Dynamics (e.g., 2D NMR, Variable Temperature NMR)
The flexibility of the long N-alkenyl chain and the potential for rotation around the Ar-CH₂ and CH₂-N bonds mean that this compound can exist in multiple conformations.
2D NMR Spectroscopy: Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, confirming the sequence of protons in the alkyl chain and their relation to the aminomethyl bridge. HMBC (Heteronuclear Multiple Bond Correlation) spectra are crucial for assigning quaternary carbons and linking the different fragments of the molecule, for instance, by showing a correlation between the methylene bridge protons (Ar-CH₂-N) and the aromatic carbons. arxiv.org NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, giving insights into the preferred spatial arrangement and folding of the molecule in solution. arxiv.org
Variable Temperature (VT) NMR: VT-NMR studies are particularly useful for investigating dynamic processes like conformational changes and the nature of hydrogen bonding. nih.gov For this compound, monitoring the chemical shift of the phenolic -OH and the secondary amine -NH protons as a function of temperature can provide information on the strength and stability of the intramolecular hydrogen bond. nih.gov A smaller change in chemical shift with temperature (a low temperature coefficient, Δδ/ΔT) is indicative of a strong, stable intramolecular hydrogen bond, as the proton is shielded from exchange with the solvent. nih.govmodgraph.co.uk
NMR Spectroscopic Studies on Long-Chain Alkyl and Alkenyl Phenols
The NMR spectra of long-chain phenols are characterized by the distinct signals of the phenolic and aliphatic regions. The long octadecenyl chain in the target molecule presents specific features. The signals for the bulk of the methylene groups in the chain overlap in a broad envelope in both the ¹H and ¹³C spectra. However, the carbons and protons near the functional groups (the amine, the double bond, and the terminal methyl group) show distinct and resolvable chemical shifts, allowing for the confirmation of the chain's identity. The presence and position of the C=C double bond are unequivocally confirmed by the characteristic olefinic signals in both ¹H (δ ~5.3 ppm) and ¹³C (δ ~130 ppm) NMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. It is highly effective for identifying functional groups and studying hydrogen bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Intramolecular Hydrogen Bonding Detection
FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound. A crucial aspect of the FT-IR spectrum of this molecule is the evidence for a strong intramolecular hydrogen bond between the phenolic -OH group and the tertiary amine nitrogen (O-H···N).
O-H Stretching: Instead of a sharp band around 3600 cm⁻¹ typical of a 'free' hydroxyl group, the spectrum is expected to show a very broad and shifted absorption band in the 2700-3400 cm⁻¹ region. researchgate.net This broadening and shift to lower frequency are classic indicators of strong hydrogen bonding. researchgate.net
N-H Stretching: A moderate band around 3300-3200 cm⁻¹ would confirm the presence of the secondary amine.
C-H Stretching: Intense peaks in the 2850-2960 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the long alkyl chain. tandfonline.com A weaker band at ~3010 cm⁻¹ corresponds to the =C-H stretch of the alkene group.
Aromatic C=C Stretching: Bands in the 1450-1610 cm⁻¹ region are characteristic of the vibrations of the benzene (B151609) ring. tandfonline.com
C-N Stretching: The C-N stretching vibration typically appears in the 1080-1150 cm⁻¹ range. rasayanjournal.co.in
Representative FT-IR Data for Analogous Phenolic Mannich Bases
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Notes |
|---|---|---|---|
| 3400 - 2700 (broad) | O-H Stretch | Phenol | Broadness indicates strong intramolecular H-bonding. |
| ~3015 | C-H Stretch | Aromatic / Olefinic | Aromatic C-H stretch. |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Typically the most intense bands in the spectrum. |
| 1610 - 1500 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1460 - 1450 | C-H Bend | Aliphatic (CH₂) | Scissoring vibration. |
| 1150 - 1080 | C-N Stretch | Amine | Confirms the aminomethyl structure. |
Raman Spectroscopy for Molecular Vibrations and Structural Insights in Phenolic Amines
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of the molecule.
For this compound, the Raman spectrum would be expected to show:
Strong C-H Stretching: Intense signals in the 2800-3000 cm⁻¹ region from the long aliphatic chain.
C=C Olefinic Stretch: A distinct and relatively strong band around 1655 cm⁻¹ for the cis C=C double bond in the oleyl chain. This band is often stronger in Raman than in IR spectra.
Aromatic Ring Vibrations: Sharp, well-defined bands between 1580-1610 cm⁻¹ corresponding to the aromatic ring stretching modes. A strong "ring breathing" mode near 1000 cm⁻¹ is also characteristic of substituted benzenes.
Raman spectroscopy is less effective for observing the highly polar O-H and N-H vibrations, which are better characterized by FT-IR. However, its strength in characterizing the C-C and C=C bonds of the hydrocarbon backbone makes it a valuable complementary technique for the full structural elucidation of phenolic amines with long-chain substituents.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the molecular orbitals and electronic transitions within this compound. The interplay between the phenolic chromophore and the secondary amine auxochrome governs its absorption and emission properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Forms in Aminomethylphenols
The UV-Vis absorption spectrum of this compound is primarily dictated by the phenolic ring. In a neutral solvent, phenols typically exhibit two main absorption bands corresponding to π → π* transitions. nist.govbgu.ac.il For phenol itself in water, these bands appear around 270 nm and 210 nm. The presence of the aminomethyl substituent is expected to modulate these transitions. The non-bonding electrons (n-electrons) on the nitrogen atom of the amine group and the oxygen atom of the hydroxyl group can also participate in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands. nih.gov
In aminomethylphenols, there exists the possibility of tautomerism between the phenol-imine form and a keto-amine form, particularly in solution. nih.gov This equilibrium is influenced by both solvent and electronic effects. The enol (phenolic) form is generally more stable, but the keto tautomer can be favored under certain conditions and would present a distinct absorption profile at a longer wavelength. researchgate.net The UV-Vis spectrum can, therefore, be a composite of the spectra of all tautomers present at equilibrium. nih.gov
Table 1: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent Note: These are predicted values based on the analysis of simpler aminophenol compounds.
| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |
| π → π | ~275 - 285 | Phenolic ring |
| π → π | ~210 - 220 | Phenolic ring |
| n → π* | ~290 - 310 | N/O non-bonding electrons |
Solvent Effects on Electronic Spectra and Molecular Interactions in Solution
The electronic absorption spectrum of this compound is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can induce shifts in the absorption maxima (λmax). nih.gov A shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift.
The ability of a solvent to act as a hydrogen bond donor or acceptor is particularly influential. In polar protic solvents like ethanol (B145695) or methanol, hydrogen bonding can occur with both the phenolic hydroxyl group and the secondary amine's nitrogen atom. These interactions can stabilize the ground and/or excited states to different extents, thereby altering the energy gap of the electronic transitions. researchgate.net For instance, solvents capable of hydrogen bonding often lead to a hypsochromic shift for n → π* transitions and a bathochromic shift for π → π* transitions. biointerfaceresearch.com In contrast, aprotic solvents of varying polarity, such as dimethyl sulfoxide (B87167) (DMSO) or chloroform, will interact primarily through dipole-dipole forces, leading to different spectral shifts. researchgate.net
Table 2: Expected Solvatochromic Shifts for the Main π → π Transition of this compound* Note: Data illustrates expected trends based on studies of 2-aminophenol (B121084) and related structures. biointerfaceresearch.comresearchgate.net
| Solvent | Polarity Type | Expected λmax (nm) | Expected Shift |
| Hexane | Non-polar | ~278 | Reference |
| Chloroform | Aprotic polar | ~282 | Bathochromic |
| Methanol | Protic polar | ~285 | Bathochromic |
| DMSO | Aprotic polar | ~288 | Bathochromic |
Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and elucidating the structure of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, primarily forming the protonated molecule [M+H]⁺. rsc.org This allows for the accurate mass determination of the compound (C₂₅H₄₃NO, exact mass: 373.3345).
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing a wealth of structural information. rsc.org For N-benzylamine derivatives like the target compound, fragmentation is often directed by the charge on the nitrogen atom. nih.govresearchgate.net The most characteristic fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen (α-cleavage). miamioh.edu
Key expected fragmentation pathways include:
Cleavage of the N-CH₂ bond: This would lead to the formation of a stable benzyl-type cation at m/z 107 (C₇H₇O⁺) or a related tropylium (B1234903) ion, and the neutral loss of the octadec-9-enylamine. nih.gov
Cleavage of the N-C₁₈H₃₅ bond: This results in the loss of the oleyl group and the formation of a protonated 2-(aminomethyl)phenol (B125469) fragment.
Fragmentation of the alkyl chain: The long octadecenyl chain can undergo fragmentation, leading to a series of ions separated by 14 Da (corresponding to CH₂ units).
Table 3: Predicted ESI-MS Adducts and Key Fragments for this compound Note: Predicted adducts are based on common ESI-MS observations for similar molecules. uni.lu
| Ion Species | Predicted m/z | Description |
| [M+H]⁺ | 374.3423 | Protonated molecule |
| [M+Na]⁺ | 396.3242 | Sodium adduct |
| [M+K]⁺ | 412.2982 | Potassium adduct |
| [C₇H₈NO]⁺ | 122.0600 | Fragment from loss of C₁₈H₃₅ |
| [C₇H₇O]⁺ | 107.0497 | Benzyl-type fragment from C-N cleavage |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state. Although a crystal structure for this compound is not publicly available, its molecular and supramolecular architecture can be inferred from the structures of analogous, smaller aminophenol derivatives. nih.govuq.edu.au
The structure is defined by two key components: the rigid, polar aminophenol head group and the flexible, non-polar octadecenyl tail. The solid-state packing will be dominated by efforts to satisfy the strong hydrogen bonding capabilities of the head group while efficiently packing the bulky hydrophobic tails.
Molecular and Supramolecular Features:
Hydrogen Bonding: The primary interaction governing the supramolecular assembly will be strong hydrogen bonds between the phenolic hydroxyl group and the secondary amine. O-H···N and N-H···O hydrogen bonds are expected to link molecules together. nih.govresearchgate.net
Supramolecular Motifs: These hydrogen bonds typically lead to the formation of well-defined patterns, or synthons, such as centrosymmetric dimers forming R²₂(8) or R⁴₄(8) ring motifs. nih.govnih.govresearchgate.net These dimers can further assemble into one-dimensional chains or two-dimensional sheets. nih.gov
Hydrophobic Packing: The long octadec-9-enyl chains will pack together through weaker van der Waals interactions. This often leads to a layered or segregated structure, where polar regions of hydrogen-bonded head groups are separated by non-polar regions of interdigitated alkyl tails. nih.gov The cis-double bond in the oleyl group will introduce a kink in the chain, influencing the packing density and potentially leading to less ordered structures compared to a saturated analogue.
Table 4: Predicted Solid-State Structural Features for this compound Note: Predictions are based on crystallographic data of related aminophenols and long-chain amphiphiles. nih.govnih.gov
| Structural Feature | Description | Driving Force |
| Primary Interaction | O-H···N and N-H···O hydrogen bonds | Electrostatic attraction |
| Common Supramolecular Synthons | Dimers (e.g., R²₂(8)), Chains (e.g., C(n)) | Directional hydrogen bonding |
| Overall Crystal Packing | Layered structure with alternating polar and non-polar domains | Hydrophobic effect; van der Waals forces |
| Role of Alkyl Chain | Occupies space via van der Waals packing; kink influences packing efficiency | Entropy and steric effects |
Theoretical and Computational Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with a high degree of accuracy.
Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2-[(Octadec-9-enylamino)methyl]phenol, calculations performed using a common functional like B3LYP with a 6-311++G(d,p) basis set would predict a structure characterized by a planar phenol (B47542) ring. The aminomethyl bridge and the long octadec-9-enyl chain would exhibit significant conformational flexibility. The most stable conformer would likely be stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the amine nitrogen.
Electronic Structure (HOMO-LUMO): The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For this phenolic Mannich base, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which acts as the principal electron donor. The LUMO would likely be distributed across the aminomethyl portion and the aromatic ring, serving as the electron acceptor site. nih.govnih.gov This distribution facilitates intramolecular charge transfer, a key feature of such molecules. nih.gov A molecule with a small HOMO-LUMO energy gap is often more polarizable and kinetically less stable, indicating higher chemical reactivity. nih.gov
Table 1: Representative FMO Data for Structurally Similar Phenolic Compounds (Calculated via DFT)
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Isoflavene-based Mannich Base | - | - | 0.2175 | nih.gov |
| Substituted Benzo[d]thiazole-imine | - | - | Varies with solvent/substituent | researchgate.net |
| Benzyl-hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| ((Benzyloxy)benzylidene)amino)phenol | - | - | Decreases with longer alkyl chain | researchgate.net |
Data is illustrative and derived from studies on analogous molecular structures.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative phenolic oxygen and the amine nitrogen atom. These regions are the most likely sites for electrophilic attack. nih.govnih.gov
Positive Potential (Blue): Located around the acidic hydrogen of the phenolic hydroxyl group, making it a prime site for nucleophilic attack. nih.govdergipark.org.tr
Neutral Potential (Green): Predominantly covering the long, nonpolar octadecenyl hydrocarbon chain.
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure.
Vibrational Spectroscopy (FT-IR): Theoretical IR spectra can be calculated to assign vibrational modes. For this compound, key predicted vibrations would include:
O-H Stretching: A broad band, significantly red-shifted (lower frequency) from the typical 3500-3700 cm⁻¹ range due to its involvement in the strong O-H···N intramolecular hydrogen bond.
C-H Stretching: Separate signals for the aromatic ring protons and the aliphatic protons of the octadecenyl chain.
C=C Stretching: A peak corresponding to the double bond within the oleyl group and vibrations from the aromatic ring.
C-N and C-O Stretching: Vibrations associated with the amine and phenol functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be accurately predicted. A hallmark of ortho-aminophenol derivatives is the profound downfield shift of the phenolic proton signal in the ¹H NMR spectrum, often appearing well above 10 ppm. mdpi.com This is a direct consequence of the deshielding effect caused by the intramolecular hydrogen bond. mdpi.com Other predictable signals would include those for the methylene (B1212753) bridge protons (-N-CH₂-Ar) and the vinylic protons (-CH=CH-) of the octadecenyl chain.
Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts for Phenolic -OH Protons with Intramolecular H-Bonds
| Compound (Flavonoid) | Solvent | Experimental δ(OH) (ppm) | Calculated δ(OH) (ppm) | Reference |
|---|---|---|---|---|
| Luteolin | DMSO-d₆ | 13.00 | - | mdpi.com |
| Apigenin | DMSO-d₆ | 12.99 | - | mdpi.com |
| Eriodictyol | DMSO-d₆ | 12.17 | - | mdpi.com |
| Naringenin | DMSO-d₆ | 12.18 | - | mdpi.com |
DFT combined with modeling of solute-solvent interactions can yield excellent correlations between experimental and calculated ¹H chemical shifts of hydroxyl groups. mdpi.com
Intramolecular Hydrogen Bonding: The most significant intramolecular interaction in this compound is the hydrogen bond between the phenolic -OH group (donor) and the lone pair of the amine nitrogen (acceptor). This interaction leads to the formation of a highly stable, quasi-aromatic six-membered ring. nih.gov This O-H···N bond is a defining structural feature that rigidifies the phenolic head group and strongly influences the molecule's electronic and spectroscopic properties. nih.govjchemrev.com
Tautomerism: Phenolic Mannich bases and related Schiff bases can theoretically exist in two tautomeric forms: the enol-imine form (O-H···N) and the keto-amine form (N⁺-H···O⁻), resulting from intramolecular proton transfer. nih.gov Computational studies on analogous o-hydroxyaryl Schiff bases show that the enol-imine tautomer is generally the more stable form in the ground state. nih.gov However, the energy barrier for proton transfer can be small, and the equilibrium can be influenced by factors such as solvent polarity and temperature. nih.gov DFT calculations can quantify the relative energies of these tautomers and the transition state connecting them, providing insight into the likelihood of this dynamic process.
Chemical Reactivity, Derivatization, and Complexation Studies
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for electrophilic substitution and derivatization reactions. Its reactivity can be modulated by the electronic effects of the aminomethyl substituent at the ortho position.
The hydroxyl group of the phenol (B47542) can be readily alkylated or acylated to form ether and ester derivatives, respectively. These reactions typically proceed under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
Alkylation: Alkylation of the phenolic hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. For instance, reaction with an alkyl halide (R-X) in the presence of a base like potassium carbonate or sodium hydroxide (B78521) would yield the corresponding ether. The reaction of phenols with alkenes can also lead to ortho-alkylation, a process that can be catalyzed by transition metals like rhenium. orgsyn.org Supercritical water has also been utilized as a medium for the ortho-selective alkylation of phenol with alcohols without the need for a catalyst. researchgate.net
Acylation: Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to produce a phenolic ester. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). Organic salts have also been reported as effective acylating reagents for phenols in a one-pot method at room temperature. rsc.org Friedel-Crafts acylation is another important reaction, though it typically involves the acylation of the aromatic ring rather than the hydroxyl group directly. youtube.com
Table 1: Representative Alkylation and Acylation Reactions of Phenolic Hydroxyl Groups
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Phenolic Ether |
| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Phenolic Ester |
| O-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Acid or Base catalyst | Phenolic Ester |
| ortho-Alkylation | Alkene | Re₂(CO)₁₀ | ortho-Alkyl Phenol |
For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), the polarity of the phenolic hydroxyl group can be problematic, leading to poor peak shape and thermal instability. sigmaaldrich.comresearchgate.net Derivatization is therefore a crucial step to enhance volatility and detectability. nih.govyoutube.com
Common derivatization strategies for the phenolic group include silylation, acylation, and alkylation. researchgate.netnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com Acylation with fluorinated anhydrides, such as heptafluorobutyric anhydride, introduces a fluorophore into the molecule, which significantly enhances its detectability by electron capture detection (ECD) in GC analysis. researchgate.net For HPLC analysis, derivatization with reagents like dansyl chloride can be employed to introduce a chromophore or fluorophore, enabling UV or fluorescence detection. wiley.comrsc.orgthermofisher.com
Table 2: Derivatization Reagents for Phenolic Group Analysis
| Analytical Technique | Derivatization Reagent | Derivative Formed | Purpose |
|---|---|---|---|
| GC | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ether | Increase volatility, improve peak shape |
| GC-ECD | Heptafluorobutyrylimidazole | Heptafluorobutyryl Ester | Enhance electron capture response |
| HPLC-UV/Fluorescence | Dansyl Chloride | Dansyl Ester | Introduce chromophore/fluorophore for detection |
| HPLC-UV | 2,4'-Dibromoacetophenone | Phenacyl Ester | Introduce UV-active group |
Reactions of the Secondary Amine Functionality
The secondary amine in the molecule is nucleophilic and can undergo a variety of reactions, including alkylation, amidation, and condensation with carbonyl compounds.
N-Alkylation: The secondary amine can be alkylated to form a tertiary amine using alkyl halides. google.comresearchgate.net However, a significant challenge in the N-alkylation of secondary amines is the potential for overalkylation to form a quaternary ammonium (B1175870) salt, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine. acs.org To control the selectivity of monoalkylation, specific methods have been developed, such as using N-aminopyridinium salts as ammonia (B1221849) surrogates in a self-limiting alkylation process. acs.orgnih.gov The direct alkylation of secondary amines can also be achieved with high efficiency using Hünig's base (N,N-diisopropylethylamine) without the formation of quaternary salts. researchgate.net
Amidation: The secondary amine can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. solubilityofthings.comlumenlearning.com Direct amidation of carboxylic acids with amines often requires high temperatures to drive off water. solubilityofthings.com More commonly, coupling agents are used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. Alternatively, the reaction of the amine with a more reactive acyl chloride or anhydride readily yields the corresponding amide. organic-chemistry.org Potassium acyltrifluoroborates have also been utilized for the synthesis of amides from amines. rsc.org
Table 3: N-Alkylation and Amidation of Secondary Amines
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃Br) | Base (e.g., Hünig's base), Solvent (e.g., Acetonitrile) | Tertiary Amine |
| Amidation | Carboxylic Acid | High temperature or Coupling agent | Tertiary Amide |
| Amidation | Acyl Chloride | Base (e.g., Triethylamine) | Tertiary Amide |
Secondary amines can react with aldehydes and ketones, although the formation of stable Schiff bases (imines) typically involves primary amines. wikipedia.orgyoutube.comresearchgate.net However, secondary amines can participate in related reactions. For instance, in the presence of an oxidizing agent, secondary amines can react with carbonyl compounds. More relevant to the structure of 2-[(Octadec-9-enylamino)methyl]phenol is the potential for intramolecular cyclization or reactions involving both the amine and the phenol. The synthesis of related aminoalkyl phenols often proceeds through the intermediacy of an imine. researchgate.net The reaction of phenols with amines and formaldehyde (B43269) (the Mannich reaction) is a classic method for producing aminomethylphenols. The reactivity of the secondary amine in the target molecule could be harnessed in reverse or in further functionalization steps.
Reactivity of the Octadec-9-enyl Double Bond
The carbon-carbon double bond in the octadec-9-enyl (oleyl) chain is a site of unsaturation and can undergo various addition reactions. oit.eduwou.edu
Common reactions of this double bond include:
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation, typically using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. wou.eduanalia-sanchez.net This would convert the octadec-9-enyl group into a saturated octadecyl group.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated alkyl chain.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would yield a haloalkane. The regioselectivity of this addition would follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms. analia-sanchez.net
Hydration: The acid-catalyzed addition of water would produce an alcohol.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide ring at the site of the double bond. Cardanol (B1251761), which has a similar unsaturated side chain, can undergo epoxidation. acs.org
Ozonolysis: Cleavage of the double bond by ozonolysis would result in the formation of two smaller molecules with terminal aldehyde groups. libretexts.org
Polymerization: The double bond can participate in polymerization reactions. For example, the double bond in oleylamine (B85491) has been shown to react with sulfur in a process called "inverse vulcanization" to form a copolymer. researchgate.net
The reactivity of this internal double bond is a key feature for modifying the physical properties of the molecule, such as its melting point and its potential to form polymeric materials.
Table 4: Common Reactions of the Alkene Functionality
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Saturated Alkane |
| Halogenation | Br₂ | Dibromoalkane |
| Epoxidation | m-CPBA | Epoxide |
| Ozonolysis | 1. O₃; 2. Zn/H₂O | Aldehydes |
Catalytic Hydrogenation and Selective Oxidation Reactions
The presence of both an aromatic ring and an alkene functionality allows for targeted hydrogenation and oxidation reactions, depending on the chosen catalytic system and reaction conditions.
Catalytic Hydrogenation: The hydrogenation of this compound can proceed via two distinct pathways:
Saturation of the Alkene Chain: The carbon-carbon double bond in the octadec-9-enyl group is susceptible to catalytic hydrogenation. Using standard catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, the double bond can be reduced to a single bond. This reaction converts the oleyl group into a stearyl group, yielding 2-[(Octadecylamino)methyl]phenol. This transformation alters the physical properties of the molecule, typically increasing its melting point and removing its susceptibility to oxidative cleavage at the unsaturated site.
Reductive Cleavage of the Mannich Base: Phenolic Mannich bases can undergo hydrogenation that results in the reductive cleavage of the C-N bond of the aminomethyl group. google.com This process, when applied to ortho-phenolic Mannich bases, can serve as a method for methylating the phenol ring. google.com Under specific hydrogenation conditions, using catalysts like platinum or palladium in an acidic medium, the aminomethyl group is cleaved, and a methyl group is installed onto the aromatic ring at the ortho position, regenerating the secondary amine (octadec-9-enylamine) as a byproduct. google.com The reaction temperature is a critical parameter, as lower temperatures may favor pyrolysis over the desired hydrogenation. google.com
Selective Oxidation: Selective oxidation reactions can target either the phenolic ring or the unsaturated C=C bond.
Oxidation of the Phenolic Moiety: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific products depend on the oxidant and reaction conditions. Phenolic Mannich bases are known to be precursors for ortho-quinone methides. nih.gov
Oxidation of the Unsaturated Site: The double bond in the oleyl chain can be selectively oxidized without affecting the phenol ring. Standard methods for alkene oxidation can be employed. For instance, epoxidation using peroxy acids like m-CPBA would yield the corresponding epoxide. Dihydroxylation can be achieved using osmium tetroxide or cold, dilute potassium permanganate (B83412) to produce the diol derivative. Oxidative cleavage of the double bond with stronger oxidizing agents like hot potassium permanganate or ozone would break the alkyl chain, yielding aldehydes or carboxylic acids. The use of photocatalytic systems, for example with TiO₂ and O₂ as the oxidant, has been shown to be effective for the selective oxidation of other terpenes and phenols. mdpi.com
Functionalization at the Unsaturated Site for Structural Modification
The carbon-carbon double bond in the octadec-9-enyl tail serves as a versatile handle for a variety of structural modifications through electrophilic addition reactions. These modifications can be used to tune the molecule's physical properties or to introduce new functional groups.
Common functionalization reactions include:
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the corresponding dihalo-stearyl derivative.
Hydrohalogenation: The reaction with hydrogen halides (HBr, HCl) would follow Markovnikov's rule, leading to the addition of the halogen atom to the more substituted carbon of the former double bond.
Hydration: Acid-catalyzed addition of water would also follow Markovnikov's rule to produce a secondary alcohol on the alkyl chain.
Diels-Alder Reactions: While less common for simple alkenes, the double bond could potentially act as a dienophile in cycloaddition reactions with suitable dienes.
These derivatization reactions allow for the synthesis of a wide array of analogues from a single Mannich base precursor, enabling the fine-tuning of properties such as solubility, polarity, and reactivity for various applications.
Metal Coordination Chemistry and Chelate Formation
The this compound molecule is an excellent candidate for use as a chelating ligand in coordination chemistry. The ortho positioning of the phenolic hydroxyl group and the nitrogen atom of the aminomethyl moiety creates a bidentate N,O-donor site. This arrangement allows the ligand to form stable, five-membered chelate rings with a wide variety of metal ions. researchgate.netresearchgate.net The long, lipophilic oleyl chain imparts significant solubility in nonpolar solvents and can influence the crystal packing and intermolecular interactions of the resulting metal complexes. chemrxiv.org
Synthesis and Characterization of Metal Chelates with this compound as a Ligand
The synthesis of metal complexes with this ligand is typically achieved by reacting this compound with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol. researchgate.netresearchgate.net The phenolic proton is usually lost upon coordination, making the ligand anionic and forming a neutral complex, though the specific stoichiometry and final structure depend on the metal's oxidation state and coordination preferences. researchgate.net
The characterization of these metal chelates relies on a combination of spectroscopic and analytical techniques to confirm the ligand's coordination to the metal center.
Infrared (FT-IR) Spectroscopy: Coordination of the ligand is evidenced by shifts in key vibrational bands. The broad O-H stretching band of the free phenol (around 3300-3500 cm⁻¹) is expected to disappear upon deprotonation and coordination to the metal ion. Furthermore, shifts in the C-N and C-O stretching vibrations can indicate the involvement of the nitrogen and phenolic oxygen atoms in chelation. The appearance of new, lower frequency bands can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), NMR spectroscopy provides detailed structural information. The disappearance of the phenolic -OH proton signal in ¹H NMR is a clear indicator of coordination. Shifts in the resonances of the protons and carbons near the N,O-donor site also confirm the ligand-metal interaction.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, can suggest geometries such as octahedral, tetrahedral, or square planar.
Magnetic Susceptibility: For paramagnetic transition metal complexes (e.g., with Cu(II), Ni(II), Co(II)), measuring the magnetic moment helps to determine the number of unpaired electrons and infer the coordination geometry.
Elemental Analysis: This technique confirms the stoichiometry of the complex, i.e., the metal-to-ligand ratio.
The table below summarizes the expected spectroscopic data for a representative divalent metal complex, [M(L)₂], where L is the deprotonated form of this compound.
| Technique | Observation in Free Ligand | Expected Observation in Metal Complex | Inference |
|---|---|---|---|
| FT-IR | Broad ν(O-H) at ~3400 cm⁻¹ | Disappearance of ν(O-H) band | Deprotonation and coordination of phenolic oxygen |
| FT-IR | ν(C-N) at ~1250 cm⁻¹ | Shift in ν(C-N) frequency | Coordination of amine nitrogen |
| FT-IR | - | New bands at 400-600 cm⁻¹ | Formation of M-O and M-N bonds |
| ¹H NMR (for diamagnetic metals) | -OH signal at ~9-10 ppm | Disappearance of -OH signal | Coordination via deprotonated oxygen |
| UV-Vis (for transition metals) | π → π* transitions | Appearance of new d-d transition bands | Information on coordination geometry |
Electrochemical Behavior of Metal Complexes Incorporating Phenolic Amine Ligands
The electrochemical properties of metal complexes are crucial for understanding their redox activity and potential applications in catalysis or sensor technology. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these compounds. electrochemsci.org
For metal complexes of this compound, CV studies would reveal the redox potentials of the central metal ion. The phenolic amine ligand, being an electron-donating group, is expected to stabilize higher oxidation states of the metal, thereby shifting the redox potentials (e.g., for the M(II)/M(I) or M(III)/M(II) couples) compared to the uncomplexed metal ion. wur.nl
The voltammetric profile can indicate whether the redox processes are reversible, quasi-reversible, or irreversible. electrochemsci.org An irreversible wave might suggest that the electron transfer is followed by a chemical change, such as a change in the coordination geometry or dissociation of the ligand. The presence of the long alkyl chain could also influence the diffusion of the complex to the electrode surface, which would be reflected in the voltammetric data. The study of such complexes often involves dissolving them in a non-aqueous solvent like DMSO containing a supporting electrolyte. electrochemsci.org
Mechanistic Insights into Ligand-Metal Ion Interactions and Stability Constants
The stability of a metal complex in solution is a critical thermodynamic parameter that quantifies the strength of the metal-ligand interaction. researchgate.net For chelates of this compound, stability constants are typically determined using potentiometric pH titration in a mixed-solvent system (e.g., dioxane-water) due to the ligand's low water solubility. scispace.com
M²⁺ + L⁻ ⇌ ML⁺, K₁ = [ML⁺] / ([M²⁺][L⁻])
ML⁺ + L⁻ ⇌ ML₂, K₂ = [ML₂] / ([ML⁺][L⁻])
For a series of divalent transition metals, the stability of the complexes is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scispace.com This trend is based on the decrease in ionic radii and the increase in ligand field stabilization energy across the series.
The table below shows representative data for the expected order and magnitude of stability constants for complexes with phenolic amine or Schiff base type ligands.
| Metal Ion | log K₁ (Typical Value) | log K₂ (Typical Value) | log β₂ (Overall Stability) |
|---|---|---|---|
| Co(II) | 6.5 - 7.5 | 5.5 - 6.5 | 12.0 - 14.0 |
| Ni(II) | 7.0 - 8.0 | 6.0 - 7.0 | 13.0 - 15.0 |
| Cu(II) | 8.5 - 10.0 | 7.0 - 8.5 | 15.5 - 18.5 |
| Zn(II) | 6.0 - 7.0 | 5.0 - 6.0 | 11.0 - 13.0 |
Note: These values are illustrative, based on data for structurally similar N,O-donor ligands, and the actual values for the title compound may vary. scispace.com
The interaction between the metal ion and the ligand is primarily a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron acceptor) and the donor atoms (N, O) of the ligand act as Lewis bases (electron donors). nih.gov The formation of the stable five-membered chelate ring provides a significant thermodynamic advantage known as the chelate effect, leading to higher stability compared to complexes with analogous monodentate ligands. researchgate.net The nature of the metal-ligand bond is primarily electrostatic but has significant covalent character, especially with later transition metals. chemrxiv.org
Interactions, Self Assembly, and Interfacial Phenomena
Interfacial Science and Surface Activity:Information regarding the behavior of2-[(Octadec-9-enylamino)methyl]phenolat liquid-liquid or solid-liquid interfaces is not present in the available literature. Similarly, there are no research findings on the factors that would influence its specific interfacial tension and adsorption characteristics.
While the individual components—a phenolic head and a long unsaturated alkyl tail—suggest that the molecule would likely exhibit amphiphilic and surface-active properties, any detailed description would be purely speculative without experimental data. Scientific accuracy, as mandated by the request, cannot be met.
Therefore, the generation of a scientifically accurate and well-sourced article focusing solely on the specified topics for 2-[(Octadec-9-enylamino)methyl]phenol is not possible.
Role of Long Alkyl Chains in Determining Interfacial Properties
The interfacial properties of amphiphilic molecules, including the subject compound this compound, are critically influenced by the nature of their long alkyl chains. The octadec-9-enyl (oleyl) chain, in particular, with its 18-carbon length and a single cis-double bond, imparts specific characteristics that dictate how the molecule behaves at interfaces. This section explores the multifaceted role of this long, unsaturated alkyl chain in determining the interfacial properties of the parent molecule, drawing on established principles from surfactant and colloid science, as direct research on this specific compound is not extensively available in public literature.
The long C18 chain is the primary driver for the surface activity of this compound. This significant hydrophobic moiety creates a strong impetus for the molecule to migrate to interfaces, such as the air-water or oil-water interface, to minimize the unfavorable interactions between the hydrophobic tail and the aqueous bulk phase. This migration effectively reduces the interfacial tension. The length of the alkyl chain is directly correlated with the efficiency of surface tension reduction and the critical micelle concentration (CMC), which is the concentration above which surfactant molecules aggregate to form micelles. Generally, for a homologous series of surfactants, the CMC decreases by approximately an order of magnitude for every two additional methylene (B1212753) groups in the alkyl chain. Therefore, the C18 chain of this compound suggests a low CMC, indicating a high tendency to form micelles and a strong surface activity at low concentrations.
The presence of a cis-double bond at the 9th position of the octadecenyl chain introduces a significant kink in the hydrocarbon tail. This contrasts with a saturated stearyl chain, which would be linear and flexible. This rigid bend in the oleyl chain has profound implications for the packing of the molecules at an interface. While linear saturated chains can pack closely together in a quasi-crystalline arrangement, the kink in the oleyl chain sterically hinders such dense packing. This leads to a larger area occupied per molecule at the interface. The looser packing can also result in more fluid-like and less ordered interfacial films.
Research on other unsaturated surfactants has shown that the double bond's configuration affects molecular ordering. researchgate.net Molecules with unsaturated alkyl chains can, in some contexts, form more ordered two-dimensional structures than their saturated counterparts, often favoring interdigitated arrangements. beilstein-journals.orgnih.gov The specific conformation (cis or trans) of the double bond significantly influences the characteristics of the monolayer. researchgate.net The cis-isomer, as found in the oleyl chain, generally disrupts packing more significantly than a trans-isomer.
The interplay between the chain length and the unsaturation also affects the viscoelasticity of the interfacial film. The increased distance between molecules due to the bent chains can lead to weaker van der Waals interactions between the tails, resulting in a lower viscosity and elasticity of the interfacial film compared to a surfactant with a saturated C18 chain.
The table below provides a comparative look at the Critical Micelle Concentration (CMC) for various surfactants, illustrating the effect of the alkyl chain structure. While data for the specific subject compound is not available, the inclusion of a surfactant with an oleyl chain provides a valuable point of reference.
| Surfactant Name | Alkyl Chain Structure | Headgroup Type | CMC (approx. in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | C12 (saturated) | Anionic (Sulfate) | 8.2 mM |
| Sodium Stearate | C18 (saturated) | Anionic (Carboxylate) | 0.4 - 0.9 mM |
| Cetyltrimethylammonium Bromide (CTAB) | C16 (saturated) | Cationic (Quaternary Ammonium) | 0.92 mM |
| Polyoxyethylene (10) Oleyl Ether (Brij 96) | C18 (unsaturated, oleyl) | Non-ionic (Polyoxyethylene) | ~0.01 - 0.1 mM |
| This compound | C18 (unsaturated, oleyl) | Non-ionic/Cationic (pH-dependent) | Not available |
Note: The CMC values are approximate and can vary with temperature, pH, and ionic strength. The headgroup of this compound can be protonated at lower pH, which would alter its interfacial properties.
The following table summarizes the anticipated effects of the octadec-9-enyl chain on the interfacial properties of this compound, based on established principles from analogous compounds.
| Interfacial Property | Expected Influence of the Octadec-9-enyl Chain | Rationale |
| Surface Activity | High | The long C18 hydrophobic chain provides a strong driving force for adsorption at interfaces. |
| Critical Micelle Concentration (CMC) | Low | The significant hydrophobicity imparted by the C18 chain leads to micellization at low concentrations. |
| Area per Molecule at Interface | Relatively Large | The cis-double bond creates a kink in the chain, preventing tight packing compared to a saturated C18 chain. researchgate.net |
| Packing at Interface | Less Ordered, More Fluid | The steric hindrance from the bent chain disrupts the formation of a quasi-crystalline interfacial layer. |
| Interfacial Film Viscoelasticity | Lower (compared to saturated analog) | The looser packing reduces intermolecular van der Waals forces between the alkyl chains. |
Advanced Research Applications and Future Directions
Chemical Sensing and Detection Methodologies
The dual functionality of 2-[(Octadec-9-enylamino)methyl]phenol—a chelating phenolic amine group and a hydrophobic alkyl chain—makes it a promising candidate for the development of novel chemical sensors. The phenolic and amine moieties can act as recognition sites for various analytes, particularly metal ions, while the long oleyl chain can facilitate the formation of organized molecular assemblies, which are crucial for enhancing sensor sensitivity and selectivity.
The development of electrochemical and optical sensors for phenolic compounds is a well-established field. mdpi.comnih.govnih.gov These sensors often rely on the oxidation of the phenol (B47542) group or its interaction with specific enzymes or reagents. nih.govmdpi.com For a molecule like this compound, the long hydrophobic tail offers a distinct advantage. It can be used to form stable, ordered layers, such as Langmuir-Blodgett films or self-assembled monolayers (SAMs), on electrode or transducer surfaces. This organization can create a specific microenvironment that enhances the interaction with target analytes and improves the signal-to-noise ratio.
The amphiphilic character also allows for the formation of micelles or vesicles in aqueous solutions. nih.gov These nanostructures can encapsulate analytes, concentrating them near the sensing element and thereby lowering the detection limit. For instance, sensors based on β-cyclodextrin, which has a hydrophobic inner cavity, have shown improved performance in detecting phenolic compounds by encapsulating them. mdpi.com Similarly, the hydrophobic domains formed by the oleyl chains of this compound could create pre-concentration zones for non-polar analytes, enabling their detection.
| Sensing Platform | Target Analyte | Key Feature/Material | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Electrochemical Sensor | Phenolic Compounds | Tyrosinase-graphite electrode | 0.4 µM | mdpi.com |
| Electrochemical Sensor | 2-chlorophenol (2-CP) | β-cyclodextrin functionalized Graphene | 0.2 µM | mdpi.com |
| Optical Biosensor | Catechol | Laccase and gold nanoparticles | 0.01 µM | nih.gov |
| Amperometric Biosensor | Phenol, Catechol, m-cresol | Polyphenol oxidase | N/A (Simultaneous detection) | nih.gov |
Future research could focus on grafting this compound onto nanomaterials like graphene or gold nanoparticles. mdpi.commdpi.com The phenolic amine head would provide the sensing functionality, while the oleyl chain would ensure good dispersion in organic media or facilitate integration into polymer-based sensor matrices.
Prospects for Bio-inspired and Biomimetic Systems Derived from Phenolic Amines
The structure of this compound is inherently biomimetic, resembling naturally occurring lipids that form cell membranes. This opens up exciting prospects for its use in creating bio-inspired and biomimetic systems, such as artificial vesicles, functional coatings, and drug delivery vehicles.
Phenol-amine chemistry is a source of inspiration for developing advanced materials, drawing parallels from the strong underwater adhesion of mussel foot proteins, which are rich in the polyphenolic amino acid DOPA. nih.govnih.gov This chemistry allows for the creation of materials with properties like adhesion and self-healing. nih.gov The phenolic group in this compound, combined with the amine, could be exploited to develop bio-adhesives or functional coatings with antimicrobial properties. nih.govresearchgate.net
The most direct biomimetic application stems from the compound's amphiphilicity. Similar to phospholipids, it can self-assemble in aqueous environments to form vesicles or liposomes. nih.govnih.gov These structures can encapsulate active molecules, making them promising for drug delivery systems. nih.govnih.gov The oleyl chain would form the hydrophobic bilayer of the vesicle, while the phenolic amine head would constitute the hydrophilic surface, which could be further functionalized for targeted delivery. A study demonstrated that natural amine-containing lysosphingomyelin can react with long-chain aldehydes to form dynamic, self-assembling vesicles through a reversible imine linkage. nih.gov This suggests that this compound could similarly participate in dynamic combinatorial systems, creating responsive materials that adapt to environmental stimuli.
Furthermore, these molecules could be used to construct biomimetic membranes for applications like water purification or separations. aquaporin.comyoutube.com By forming a stable, selective barrier, these membranes could mimic the function of biological channels like aquaporins. youtube.com The ability to create ordered, self-assembled structures is key to this application.
| Bio-inspired System | Core Chemical Moiety | Key Principle | Potential Application | Reference |
|---|---|---|---|---|
| Bio-adhesive | Phenol-amine | Mimics insect cuticle biomineralization and chemistry | Adhesives, Antibacterial materials | nih.gov |
| Dynamic Liposomes | Lysophospholipid and Aldehyde | Reversible imine bond formation and self-assembly | Stimuli-responsive vesicles, Drug delivery | nih.gov |
| Antimicrobial Coatings | Catechol-amine | Reactive oxygen species generation and protic amino groups | Medical fabrics, Healthcare surfaces | researchgate.net |
| Self-Healing Hydrogels | Polyphenols (e.g., DOPA) | Metal-coordination chemistry | Smart materials, Biomedical implants | nih.gov |
Emerging Research Areas and Unexplored Potentials of this compound in Chemical Sciences
The unique combination of a reactive head group and a long hydrocarbon tail in this compound suggests several emerging and as-yet-unexplored research avenues. Its potential extends beyond sensing and basic biomimicry into advanced materials synthesis and nanotechnology.
Nanoparticle Synthesis and Stabilization: The oleylamine (B85491) (Octadec-9-enylamine) component is widely used as a solvent, reducing agent, and stabilizing ligand in the synthesis of a vast array of colloidal nanoparticles. rsc.orgrsc.org It plays a crucial role in controlling the size, shape, and crystallinity of nanoparticles. The presence of the phenolic group in this compound could introduce additional functionality. The phenol can also act as a reducing agent and its hydroxyl group can coordinate to metal precursors, potentially offering a synergistic effect with the amine group for more precise control over nanoparticle growth. This could lead to the synthesis of novel anisotropic or core-shell nanostructures with tailored catalytic or optical properties.
Functional Surfactants and Emulsifiers: As an amphiphile, the compound is a natural surfactant. wikipedia.org Its potential in forming stable emulsions, foams, or as a dispersant in complex formulations is a significant area for exploration. The phenolic head group could impart additional properties, such as antioxidant or antimicrobial activity, to these formulations, making them valuable for the food, cosmetic, or pharmaceutical industries.
Corrosion Inhibition: Amines and phenolic compounds are known to be effective corrosion inhibitors for various metals. They function by adsorbing onto the metal surface and forming a protective film. The long oleyl chain of this compound would enhance its hydrophobicity and surface coverage, likely making it a highly effective corrosion inhibitor, particularly for applications in the oil and gas industry.
Supramolecular Chemistry and Smart Materials: The ability of the molecule to self-assemble and potentially interact with other molecules through hydrogen bonding, π-stacking (of the phenol ring), and coordination (via the phenol and amine groups) makes it an excellent building block for supramolecular chemistry. acs.org It could be used to construct complex, ordered architectures like gels, liquid crystals, or porous frameworks. By incorporating stimuli-responsive elements, it might be possible to create "smart" materials that change their properties in response to pH, temperature, or the presence of specific analytes.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-[(Octadec-9-enylamino)methyl]phenol?
The compound is typically synthesized via Schiff base formation. A primary amine (e.g., octadec-9-enylamine) reacts with a phenolic aldehyde derivative under reflux conditions in a polar solvent (e.g., ethanol or methanol) with catalytic acid. Purification involves column chromatography or recrystallization. Key analytical validation steps include NMR (¹H/¹³C) and IR spectroscopy to confirm imine bond formation and structural integrity .
Q. Which analytical techniques are critical for characterizing the structural and functional groups of this compound?
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and crystal packing. For example, intramolecular O–H⋯N hydrogen bonds in phenolic derivatives stabilize planar conformations, as seen in analogous Schiff base structures .
- Spectroscopy : ¹H NMR confirms the presence of the alkenyl chain (δ ~5.3 ppm for Z-alkene protons) and phenolic –OH (δ ~10–12 ppm). IR identifies C=N stretches (~1600–1650 cm⁻¹) .
Q. How does hydrogen bonding influence the molecular packing of this compound in crystalline states?
Intramolecular O–H⋯N hydrogen bonds between the phenolic hydroxyl and adjacent amine groups enforce planar conformations. Intermolecular interactions (e.g., C–H⋯O, N–H⋯O) form layered supramolecular architectures parallel to crystallographic planes, as observed in related phenolic Schiff bases. These interactions are critical for predicting solubility and thermal stability .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with redox behavior and antioxidant potential. For analogous phenolic Schiff bases, DFT-derived electrostatic potential maps reveal nucleophilic sites at oxygen and nitrogen atoms, guiding derivatization strategies .
Q. How can data contradictions in crystallographic refinement be resolved for flexible alkenyl chains?
Long alkenyl chains introduce disorder in crystal structures. SHELXL refinement tools (e.g., PART, SUMP restraints) model disordered regions by partitioning occupancy and applying geometric constraints. High-resolution data (≤0.8 Å) and twin refinement (via TWIN/BASF commands) improve reliability for low-symmetry space groups .
Q. What role does the Z-configuration of the octadec-9-enyl chain play in modulating physicochemical properties?
The cis-alkene introduces kinks in the alkyl chain, reducing melting points and enhancing solubility in nonpolar solvents compared to saturated analogs. Computational studies (e.g., molecular dynamics) show that Z-alkenes increase molecular surface area, affecting aggregation behavior in lipid bilayer simulations .
Q. How do solvent polarity and temperature impact the tautomeric equilibrium of the Schiff base moiety?
In polar solvents (e.g., DMSO), keto-enol tautomerism is influenced by hydrogen-bonding networks. Variable-temperature NMR (VT-NMR) and UV-Vis spectroscopy track equilibrium shifts. For example, enol forms dominate in aprotic media, while protic solvents stabilize keto tautomers via solvation .
Methodological Notes
- Crystallographic Data Collection : Use Bruker SMART CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å). SADABS multi-scan absorption corrections ensure data integrity. Refinement in SHELXL achieves R1 < 0.05 for high-quality datasets .
- Spectroscopic Validation : Assign ¹³C NMR peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons in the alkenyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
